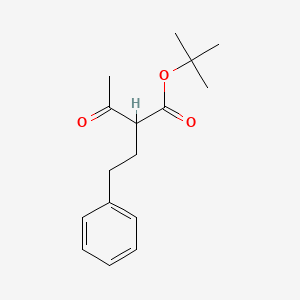![molecular formula C8H10ClN3 B8300742 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE](/img/structure/B8300742.png)
2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the fused ring, enhancing the compound’s synthetic versatility.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclocondensation reaction efficiently.
化学反应分析
Types of Reactions
2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
科学研究应用
2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s photophysical properties make it useful in material science, particularly in the development of fluorescent probes and sensors
作用机制
The mechanism of action of 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, contributing to its biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE include other pyrazolo[1,5-a]pyridine derivatives, such as:
- 3-Amino-2-chloro-4-methylpyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the amino and methyl groups
属性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC 名称 |
2-methylpyrazolo[1,5-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-6-8(9)7-4-2-3-5-11(7)10-6;/h2-5H,9H2,1H3;1H |
InChI 键 |
HFENQNWILFNXSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C=CC=CC2=C1N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B8300670.png)
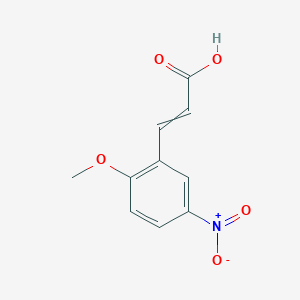


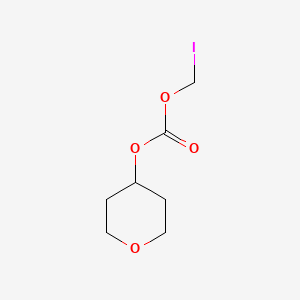


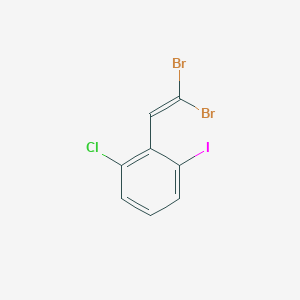
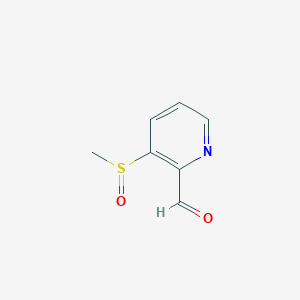


![3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8300760.png)
